(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide
Overview
Description
The compound is a derivative of 7H-pyrrolo[2,3-d]pyrimidin-4-amine . These derivatives are often studied for their potential as inhibitors for various diseases .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds have been synthesized to optimize various activities . For instance, methoxy substitutions and the incorporation of a sulfur linker have been explored .Scientific Research Applications
Application in Acute Lymphoblastic Leukemia (ALL) Treatment
Summary of the Application
The Lim kinase 2 inhibitor has been evaluated preclinically as a novel small molecule inhibitor of LIM kinases (LIMK) in Philadelphia-Chromosome Positive (BCR::ABL+) Acute Lymphoblastic Leukemia (ALL).
Methods of Application
The inhibitor was tested in vitro and in vivo for BCR::ABL -driven B-ALL. The IC50 value of the inhibitor was ≤1000 nM in BCR::ABL+ TOM-1 and BV-173 cells.
Results or Outcomes
The inhibitor induced dose-dependent apoptosis and cell cycle arrest in these cell lines .
Application in Actin Cytoskeleton Dynamics
Summary of the Application
LIMK1 and its paralogue LIMK2 are two closely related kinases that control actin cytoskeleton dynamics. They are potential therapeutic targets for the treatment of diseases linked to malfunction of the actin cytoskeleton, including neurological disorders and cancer.
Methods of Application
The structural features of LIMKs are evaluated for implications on the drug discovery process. The unique catalytic mechanism of the kinase is explained, shedding light on substrate recognition and how LIMK activity is regulated .
Results or Outcomes
The review discusses potential future directions for targeting LIMKs pharmacologically, also beyond just inhibiting the kinase domain .
Application in Glaucoma Treatment
Summary of the Application
The Lim kinase 2 inhibitor has been reported in the discovery and development of a dual LIM-kinase and ROCK inhibitor for the treatment of Glaucoma.
Methods of Application and Results or Outcomes
Unfortunately, the specific methods of application and the results or outcomes for this application are not detailed in the source .
Application in Triple-Negative Breast Cancer Treatment
Summary of the Application
The Lim kinase 2 inhibitor has been reported to reduce the migration of MDA-MB-231 triple-negative breast cancer cells.
Methods of Application
The inhibitor was tested in vitro on MDA-MB-231 triple-negative breast cancer cells.
Results or Outcomes
The compound can reduce the migration of these cells at 10 μM by inducing β-catenin nuclear localization and disassembling stress fibers .
Application in Cytoskeleton Regulation
Summary of the Application
LIMK1 and LIMK2 are serine/threonine and tyrosine kinases that play a major role in dynamic cytoskeleton regulation. They are downstream effectors of small G proteins of the Rho-GTPases superfamily .
Results or Outcomes
Application in Actin Cytoskeleton Dynamics
Summary of the Application
LIMK1 and LIMK2 are two closely related kinases that control actin cytoskeleton dynamics. Consequently, they are potential therapeutic targets for the treatment of diseases linked to malfunction of the actin cytoskeleton, including neurological disorders and cancer .
Results or Outcomes
Application in Subarachnoid Hemorrhage Treatment
Summary of the Application
Fasudil, a potent ROCK inhibitor, prevents cerebral vasospasm after surgery for subarachnoid hemorrhage .
properties
IUPAC Name |
(2S)-N'-(3-bromophenyl)-N-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN8/c1-13-9-23-18-17(13)19(26-12-25-18)28-6-7-29(14(2)10-28)20(24-11-22)27-16-5-3-4-15(21)8-16/h3-5,8-9,12,14H,6-7,10H2,1-2H3,(H,24,27)(H,23,25,26)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSECQYDNQYAZMQ-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=NC2=CC(=CC=C2)Br)NC#N)C3=NC=NC4=C3C(=CN4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1C(=NC2=CC(=CC=C2)Br)NC#N)C3=NC=NC4=C3C(=CN4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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